molecular formula C12H24N2 B1608076 1-(3-Cyclopentylpropyl)piperazine CAS No. 827614-49-3

1-(3-Cyclopentylpropyl)piperazine

Cat. No. B1608076
M. Wt: 196.33 g/mol
InChI Key: IGNHQGIPGGJAAC-UHFFFAOYSA-N
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Description

1-(3-Cyclopentylpropyl)piperazine is a biochemical used for proteomics research . It has a molecular formula of C12H24N2 and a molecular weight of 196.33 .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(3-Cyclopentylpropyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The molecular formula is C12H24N2, and it has an average mass of 196.332 Da and a monoisotopic mass of 196.193954 Da .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines in 81–91% yields . Other methods involve the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

1-(3-Cyclopentylpropyl)piperazine is a type of piperazine derivative . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

  • Pharmaceutical Research

    • Piperazine derivatives, including 1-(3-Cyclopentylpropyl)piperazine, are often used in the development of new drugs .
    • The methods for synthesizing these compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
    • The outcomes of these methods can vary, but they generally result in the successful synthesis of the desired piperazine derivatives .
  • Proteomics Research

    • 1-(3-Cyclopentylpropyl)piperazine may be used in proteomics research .
    • The outcomes of such research could potentially contribute to our understanding of protein structures and functions .
  • Antimicrobial Polymers

    • Piperazine derivatives can be used in the synthesis of antimicrobial polymers .
    • The specific methods of application in this field would involve the incorporation of the piperazine derivative into the polymer structure during the polymerization process .
    • The outcomes of such research could potentially contribute to the development of new materials with antimicrobial properties .
  • Biochemical Research

    • 1-(3-Cyclopentylpropyl)piperazine is a biochemical that can be used for proteomics research .
    • The outcomes of such research could potentially contribute to our understanding of protein structures and functions .
  • Chemical Research

    • 1-(3-Cyclopentylpropyl)piperazine can be used in chemical research, particularly in the synthesis of new compounds .
    • The specific methods of application in this field would involve using the compound as a starting material or intermediate in various chemical reactions .
    • The outcomes of such research could potentially contribute to the development of new chemical compounds with various properties .
  • Material Science

    • Piperazine derivatives can be used in the development of new materials .
    • The specific methods of application in this field would involve incorporating the piperazine derivative into the material during the synthesis process .
    • The outcomes of such research could potentially contribute to the development of new materials with unique properties .

Safety And Hazards

While specific safety and hazard information for 1-(3-Cyclopentylpropyl)piperazine is not available in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds. Use of personal protective equipment and ensuring adequate ventilation is also advised .

properties

IUPAC Name

1-(3-cyclopentylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-5-12(4-1)6-3-9-14-10-7-13-8-11-14/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNHQGIPGGJAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374121
Record name 1-(3-cyclopentylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyclopentylpropyl)piperazine

CAS RN

827614-49-3
Record name 1-(3-cyclopentylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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